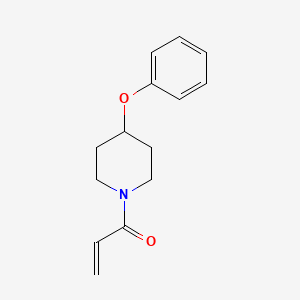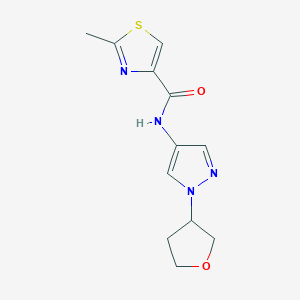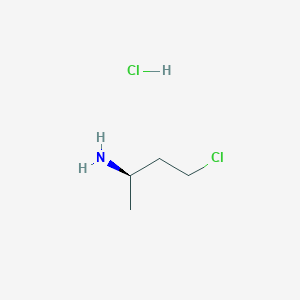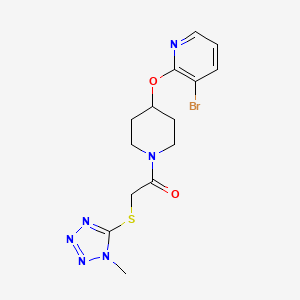
Pyridin-3-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of pyridine and pyrazine, both of which are aromatic heterocyclic compounds . Pyridine derivatives have been used in the design of anti-tubercular agents . Pyrazine derivatives have also been synthesized and evaluated for their anti-tubercular activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized for their anti-tubercular activity .
Applications De Recherche Scientifique
Heterocyclic Synthesis and Applications
Research has delved into the synthesis of heterocyclic compounds with structures related to pyridine and pyrazine, revealing their potential in creating complex molecular frameworks. For instance, studies on the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrate the versatility of these compounds in organic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Organic Light-Emitting Diodes (OLEDs)
Another significant application is in the development of materials for phosphorescent organic light-emitting diodes (PhOLEDs). Research indicates that compounds with pyrazine and pyridine units can serve as bipolar host materials, optimizing optoelectronic parameters and enhancing the efficiency of PhOLEDs (Li, Li, Liu, & Jin, 2016).
Antimicrobial and Anti-inflammatory Activities
Compounds incorporating pyridine and pyrazine structures have shown promising antimicrobial and anti-inflammatory activities. Synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one and their subsequent evaluation revealed potent anti-inflammatory and antioxidant activities (Shehab, Abdellattif, & Mouneir, 2018).
Antimicrobial Activity of Chitosan Derivatives
Chitosan Schiff bases derived from heteroaryl pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing the impact of these compounds on developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Anti-inflammatory Medications
Exploratory synthesis and assessment of pyrazolo-pyridine analogs for their inflammation regulation properties highlight the potential of these compounds in developing new anti-inflammatory medications. These studies have shown significant in vitro COX-2 inhibition, indicating their utility as future anti-inflammatory drugs (Bilavendran, Manikandan, Thangarasu, & Sivakumar, 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory and antioxidant activities .
Mode of Action
It is known that similar compounds interact with their targets to exert anti-inflammatory and antioxidant effects .
Biochemical Pathways
Similar compounds have been shown to impact pathways related to inflammation and oxidation .
Propriétés
IUPAC Name |
pyridin-3-ylmethyl N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(22-11-12-3-1-5-17-9-12)20-10-13-15(19-7-6-18-13)14-4-2-8-23-14/h1-9H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQBUJOKGFDOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)
![2-(Methylamino)-2-[1-(methylsulfanyl)cyclopropyl]acetonitrile](/img/structure/B2961949.png)
![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)
![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2961953.png)


![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine](/img/structure/B2961957.png)
![3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2961958.png)

![2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961960.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2961969.png)